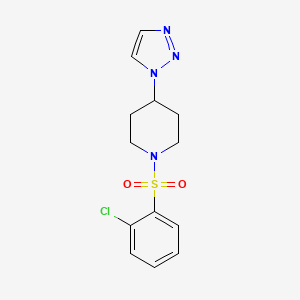

1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

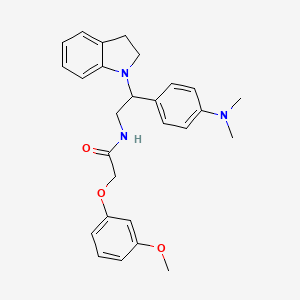

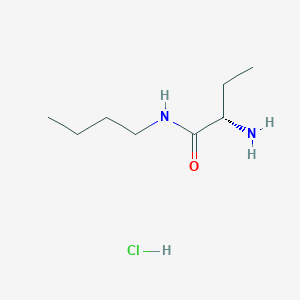

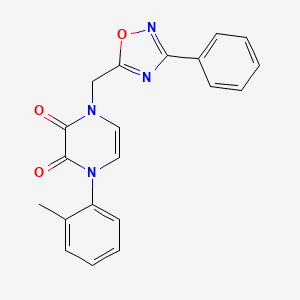

The compound "1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine" is a chemically synthesized molecule that appears to be related to a class of compounds with a piperidine backbone, which is often used in pharmaceuticals and agrochemicals due to its versatility and biological activity. The presence of a sulfonyl group and a triazole moiety suggests potential for antimicrobial activity or as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related piperidine derivatives involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another method includes the rhodium(II)-catalyzed transannulation of aldehyde-tethered N-sulfonyl triazoles with aromatic nucleophiles, which can yield functionalized piperidin-3-ones . Additionally, the synthesis of sulfonamide derivatives can be achieved by coupling benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . The piperidine ring often adopts a chair conformation, and the geometry around the sulfur atom can be distorted from a regular tetrahedron . Density functional theory (DFT) calculations, including conformational analysis, can also provide insights into the molecular geometry and electronic properties .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the nature of substitutions on the benzhydryl ring and the sulfonamide ring . The presence of a sulfonyl group and a triazole ring in the compound suggests that it may participate in various chemical reactions, such as cycloadditions , which can be used to create complex molecular architectures with high stereocontrol.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized by spectroscopic techniques such as 1H-NMR and IR, as well as elemental analysis . Theoretical calculations can predict thermodynamic properties and electronic absorption spectra, which can be compared with experimental data for validation . The stability of the molecule can be analyzed using natural bond orbital analysis, and local reactivity descriptors can indicate chemically reactive sites within the molecule .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Compounds with similar structures, such as sulfonyl-piperidine derivatives, are often synthesized and analyzed for their crystal structures. For example, compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol have been synthesized and characterized by X-ray crystallography, showcasing the potential for structural analysis and molecular design in materials science and chemistry (Girish et al., 2008).

Antimicrobial Activity

Derivatives of sulfonyl-piperidine, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine, have been evaluated for their antimicrobial activities. These compounds have shown significant potent antimicrobial activities against various pathogens, highlighting their potential application in developing new antimicrobial agents (Vinaya et al., 2009).

Diabetes Treatment

S-substituted derivatives of 1,2,4-triazol-3-thiol, incorporating similar structural motifs, have been synthesized and evaluated for their biological potential, including as potent inhibitors of the α-glucosidase enzyme. Such compounds offer a promising avenue for developing new treatments for type II diabetes, showcasing the importance of this chemical class in therapeutic research (Aziz ur-Rehman et al., 2018).

Antioxidant and Anticholinesterase Activity

Compounds featuring sulfonyl hydrazone and piperidine rings have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. Such studies are crucial in the search for new therapeutic agents, especially for neurodegenerative diseases like Alzheimer's (Karaman et al., 2016).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-4-(triazol-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O2S/c14-12-3-1-2-4-13(12)21(19,20)17-8-5-11(6-9-17)18-10-7-15-16-18/h1-4,7,10-11H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRVEURLTFZZDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

{2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine](/img/structure/B2501803.png)

![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide](/img/structure/B2501804.png)

![Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2501808.png)

![N-{3-[ethyl(phenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2501811.png)

![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate](/img/structure/B2501816.png)

![5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2501818.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2501819.png)